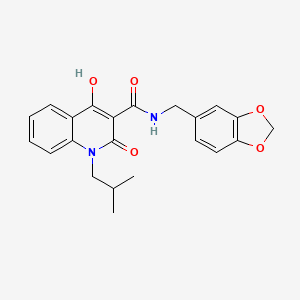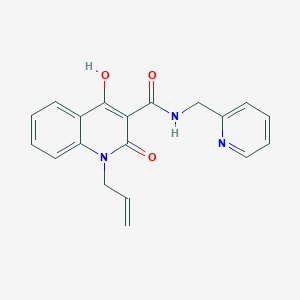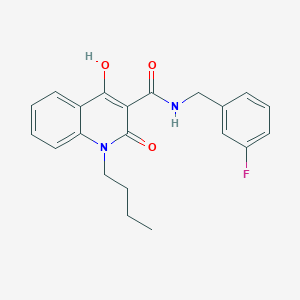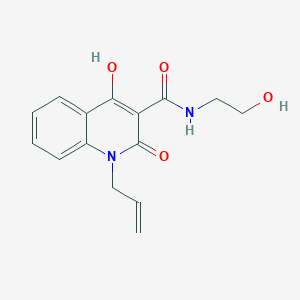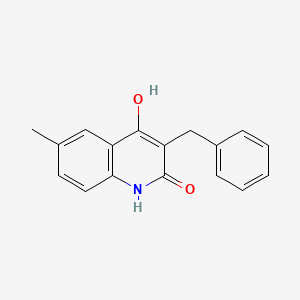
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as HPMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPMC belongs to the class of coumarin derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its effects by modulating various signaling pathways in the body. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. Additionally, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes.
Biochemical and Physiological Effects:
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Moreover, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its low toxicity, high stability, and ease of synthesis. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one can also be easily modified to produce analogs with improved pharmacological properties. However, the limitations of using 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its poor solubility in water and its limited bioavailability.
Direcciones Futuras
The potential therapeutic applications of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one are vast, and there are many future directions for research. One area of research is the development of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one analogs with improved pharmacological properties. Another area of research is the investigation of the role of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in the treatment of liver diseases. Moreover, the role of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in the treatment of neurological disorders such as Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor properties. The mechanism of action of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it has been proposed that 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its effects by modulating various signaling pathways in the body. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects and has many advantages and limitations for lab experiments. Finally, there are many future directions for research on 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one, including the development of novel drug delivery systems and the investigation of its role in the treatment of liver diseases and neurological disorders.
Métodos De Síntesis
The synthesis of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and subsequent purification. The yield of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.
Aplicaciones Científicas De Investigación
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have a protective effect on the liver and can be used for the treatment of liver diseases.
Propiedades
IUPAC Name |
4-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-10-5-1-2-6-12(10)18-14(17)11(13)9-15-7-3-4-8-15/h1-2,5-6,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSJSFNUXSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

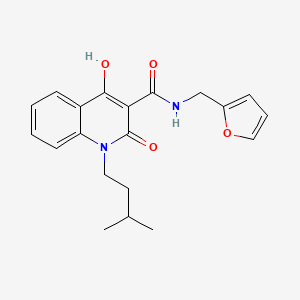

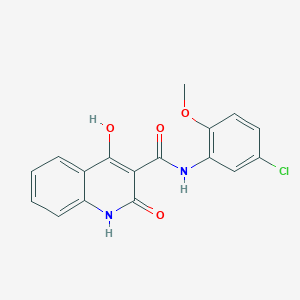
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)
